Technical Guide: Chemical Structure Analysis of 7-Methylthieno[3,2-d]pyrimidin-4-amine
Technical Guide: Chemical Structure Analysis of 7-Methylthieno[3,2-d]pyrimidin-4-amine
This guide provides an in-depth technical analysis of 7-Methylthieno[3,2-d]pyrimidin-4-amine , a critical heterocyclic scaffold in medicinal chemistry. It details the structural properties, synthetic pathways, and analytical characterization required for its validation in drug discovery.
Introduction & Medicinal Significance
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, widely recognized as a bioisostere of the purine ring system (specifically adenine).[1][2] The introduction of a methyl group at the 7-position and an amine at the 4-position yields 7-Methylthieno[3,2-d]pyrimidin-4-amine , a structure that exhibits enhanced lipophilicity and specific steric properties compared to its unsubstituted parent.
This scaffold is extensively utilized in the design of kinase inhibitors (e.g., PI3K, mTOR, and tyrosine kinases) due to its ability to mimic the ATP purine ring, forming critical hydrogen bonds within the kinase hinge region.
Core Properties
| Property | Value |
| IUPAC Name | 7-Methylthieno[3,2-d]pyrimidin-4-amine |
| CAS Number | 1301212-43-0 (Generic/Salt forms vary) |
| Molecular Formula | C₇H₇N₃S |
| Molecular Weight | 165.22 g/mol |
| Exact Mass | 165.0361 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
Structural Fundamentals & Numbering
Understanding the atomic numbering is critical for interpreting NMR spectra and structure-activity relationships (SAR). The fusion of the thiophene and pyrimidine rings creates a bicyclic aromatic system.[3]
Ring System Topology
The [3,2-d] nomenclature indicates the fusion occurs across the c-side (bond 3-2) of the thiophene and the d-side of the pyrimidine.
Caption: Atom numbering showing the fusion of pyrimidine (N1-C4a) and thiophene (C4a-S) rings.[4][5]
Structural Features:
-
Planarity: The entire bicyclic system is planar, facilitating DNA intercalation or stacking interactions within protein binding pockets.
-
H-Bond Donors/Acceptors:
-
Acceptors: N1 and N3 (pyrimidine ring).
-
Donors: 4-NH₂ group (exocyclic amine).
-
-
Tautomerism: While the amino form is predominant, amino-imino tautomerism is possible, particularly in protic solvents or crystal lattices.
Synthetic Pathways
The synthesis of this core typically follows the Gewald Reaction strategy, which is robust and scalable.[1] This pathway is preferred for its ability to introduce the methyl substituent early in the sequence.
Step-by-Step Protocol
-
Gewald Cyclization (Thiophene Formation):
-
Pyrimidine Annulation:
-
Reagents: Formamide (excess), heat (180°C) OR Formamidine acetate.
-
Process: The amino-ester reacts with formamide to close the pyrimidine ring.
-
Intermediate: 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one.
-
-
Chlorination (Activation):
-
Amination (SNAr):
Caption: Linear synthetic route from acyclic precursors to the final aminopyrimidine.
Analytical Characterization
Validation of the chemical structure relies on a triad of spectroscopic data: NMR, Mass Spectrometry, and IR.[12]
A. Nuclear Magnetic Resonance (NMR)
The high symmetry and aromatic nature of the molecule result in a clean, distinct spectrum.
¹H NMR (400 MHz, DMSO-d₆):
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.41 | Singlet (s) | 1H | H-2 (Pyrimidine proton, deshielded by N atoms) |
| 7.74 | Singlet (s) | 1H | H-6 (Thiophene proton, adjacent to S) |
| 7.34 | Broad Singlet (br s) | 2H | NH₂ (Exchangeable with D₂O) |
| 2.35 | Singlet (s) | 3H | CH₃ (Methyl group at C-7) |
Note: The shift of H-6 is characteristic of thieno[3,2-d]pyrimidines. If the isomer were thieno[2,3-d], the thiophene proton would typically appear slightly upfield.
¹³C NMR (100 MHz, DMSO-d₆): Key carbon environments include:
-
C-2 (154-158 ppm): Highly deshielded between two nitrogens.
-
C-4 (158 ppm): Attached to the amine group.
-
C-7a/C-4a (Bridgehead): Quaternary carbons appearing in the aromatic region (115-160 ppm).
-
C-7 (135-140 ppm): Substituted thiophene carbon.
-
CH₃ (15-20 ppm): Distinct aliphatic signal.
B. Mass Spectrometry (MS)
Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)
-
Molecular Ion [M+H]⁺: m/z 166.04
-
Calculated Mass: 165.0361
Fragmentation Pattern: Under collision-induced dissociation (CID), the molecule exhibits characteristic losses:
-
Loss of NH₃ (-17 Da): Cleavage of the exocyclic amine (m/z 166 → 149).
-
Ring Opening/HCN Loss: Fragmentation of the pyrimidine ring typically yields losses of HCN (27 Da).
Caption: Primary ESI(+) fragmentation pathways involving deamination and ring cleavage.
C. Infrared Spectroscopy (FT-IR)
-
3300–3100 cm⁻¹: N-H stretching (primary amine doublet).
-
1650–1600 cm⁻¹: C=N stretching (pyrimidine ring breathing).
-
1550–1500 cm⁻¹: C=C aromatic skeletal vibrations.
-
~600–700 cm⁻¹: C-S stretching (thiophene).
Functional Derivatization & Reactivity
For researchers using this molecule as a core for library generation, understanding its reactivity is vital.
-
N-Alkylation/Acylation: The exocyclic amine (4-NH₂) is nucleophilic but less so than aliphatic amines due to resonance delocalization into the pyrimidine ring. Strong bases (NaH) or high temperatures are often required for derivatization.
-
Electrophilic Aromatic Substitution (EAS): The thiophene ring is electron-rich. However, the fused pyrimidine ring is electron-withdrawing. EAS (e.g., halogenation) typically occurs at C-6 (the only available thiophene proton), making it a prime site for further functionalization (e.g., Suzuki coupling precursors).
-
Oxidation: The sulfur atom is susceptible to oxidation to sulfoxide/sulfone under harsh oxidizing conditions, which destroys aromaticity and biological activity.
References
-
PubChem. 7-Methylthieno[3,2-d]pyrimidin-4-amine Compound Summary. National Library of Medicine. Available at: [Link]
-
MDPI. Thieno[3,2-d]pyrimidine Derivatives as Kinase Inhibitors. Molecules Journal. Available at: [Link]
- Google Patents.Substituted thieno[3,2-d]pyrimidine compounds for treating neurodegenerative diseases (WO2023039370A1).
-
RSC Medicinal Chemistry. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine inhibitors. Available at: [Link][2][3][6][8][11][13]
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